Cypenamine

描述

属性

IUPAC Name |

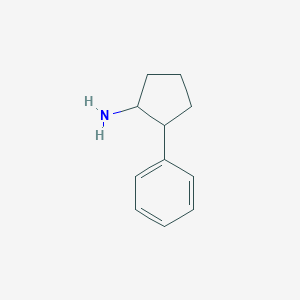

2-phenylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGYTYNUZHDMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546452 | |

| Record name | 2-Phenylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15301-54-9, 6604-06-4 | |

| Record name | Cypenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15301-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cypenamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylcyclopentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2S)-2-phenylcyclopentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP9115827H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cypenamine: A Technical Whitepaper on its Discovery, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cypenamine, chemically known as (±)-trans-2-phenylcyclopentan-1-amine, is a psychostimulant compound first synthesized in the 1940s. Despite its early discovery, this compound was never commercially marketed and has remained primarily a subject of scientific research. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and known pharmacological properties of this compound. The document details its mechanism of action as a modulator of dopaminergic and noradrenergic systems and presents available quantitative data on its biological activity. Detailed experimental protocols for its synthesis and diagrams of its proposed signaling pathways are included to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound, with the systematic IUPAC name 2-phenylcyclopentan-1-amine, emerged from the laboratories of the William S. Merrell Chemical Company in the 1940s.[1][2][3] Classified as a psychostimulant, its development occurred during a period of burgeoning interest in synthetic molecules with central nervous system activity. Although it shares structural similarities with other psychostimulants, this compound has not been developed for therapeutic use and its study has been confined to research settings.[2][3] The active form of this compound is the racemic mixture of (±)-trans-2-phenylcyclopentan-1-amine.[2][4]

Chemical and Physical Properties

A summary of the chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | (±)-trans-2-phenylcyclopentan-1-amine | [2] |

| Synonyms | This compound, 2-Phenylcyclopentanamine, Cipenamina | [3][5] |

| Molecular Formula | C₁₁H₁₅N | [2] |

| Molar Mass | 161.25 g/mol | [4] |

| CAS Number | 15301-54-9 | [2] |

| Appearance | Crystalline solid | [6] |

| Solubility | DMSO: 1 mg/ml, PBS (pH 7.2): 2 mg/ml | [6] |

| Stereochemistry | Racemic mixture of (1R,2S) and (1S,2R) enantiomers | [2] |

Synthesis

The synthesis of this compound, specifically the biologically active (±)-trans-2-phenylcyclopentan-1-amine, can be achieved through various methods. One common approach involves the reductive amination of 2-phenylcyclopentanone.

Experimental Protocol: Reductive Amination of 2-Phenylcyclopentanone

This protocol outlines a general procedure for the synthesis of (±)-trans-2-phenylcyclopentan-1-amine.

Materials:

-

2-Phenylcyclopentanone

-

Ammonium (B1175870) acetate (B1210297) or ammonia

-

Methanol (B129727) or other suitable solvent

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Dichloromethane (B109758) or ethyl acetate

-

Hydrochloric acid (for salt formation, optional)

-

Standard laboratory glassware and equipment

Procedure:

-

Imine Formation:

-

Dissolve 2-phenylcyclopentanone (1.0 equivalent) in methanol.

-

Add ammonium acetate (1.5 equivalents).

-

Stir the mixture at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the formation of the imine intermediate.

-

-

Reduction to Amine:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) in small portions.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete, as indicated by TLC or GC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude (±)-trans-2-phenylcyclopentan-1-amine can be purified by column chromatography on silica (B1680970) gel.

-

-

Salt Formation (Optional):

-

Dissolve the purified amine in a suitable solvent (e.g., diethyl ether or ethanol).

-

Add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.

-

Filter the resulting solid and wash with cold solvent to obtain this compound hydrochloride.

-

Synthesis Workflow

Pharmacological Profile

Mechanism of Action

This compound is classified as a psychostimulant that primarily acts on the dopaminergic and noradrenergic systems.[4] Its mechanism of action is believed to involve the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake, as well as promoting their release from presynaptic terminals.[4] This dual action leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing downstream signaling.

Signaling Pathway

The proposed signaling pathway for this compound involves its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET) on presynaptic neurons. By blocking these transporters, this compound prevents the re-uptake of dopamine and norepinephrine from the synapse. Additionally, it is suggested to promote the efflux of these neurotransmitters through the same transporters.

Quantitative Pharmacological Data

Despite extensive searches of the available scientific literature and historical patent documents, specific quantitative data on the binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) of this compound for the dopamine and norepinephrine transporters could not be located. Similarly, detailed pharmacokinetic data, including bioavailability, plasma half-life, metabolism, and excretion, are not publicly available. The lack of this information is likely due to the compound's early stage of development and its discontinuation before extensive pharmacological profiling became common practice.

One study reported a binding affinity (Kᵢ) for this compound at the nicotinic acetylcholine (B1216132) receptor (nAChR) α2β4 subtype, as detailed in the table below. However, the primary targets are considered to be the monoamine transporters.

| Target | Kᵢ (μM) | Ligand Efficiency (LE) |

| nAChR α2β4 | 4.65 | 0.610 |

Preclinical and Clinical Data

There is a notable absence of publicly available preclinical and clinical data for this compound. No studies detailing its effects on locomotor activity in animal models, in vivo dopamine or norepinephrine levels, or any human clinical trials have been identified. This further underscores the limited extent of its development and investigation.

Conclusion

This compound represents a historically interesting psychostimulant that, despite its early discovery, has not been thoroughly characterized in the public domain. Its proposed mechanism of action as a dual dopamine and norepinephrine reuptake inhibitor and releasing agent places it within a well-established class of central nervous system stimulants. However, the lack of quantitative pharmacological and pharmacokinetic data, as well as the absence of preclinical and clinical studies, significantly limits a comprehensive understanding of its properties. The synthesis of this compound is achievable through established organic chemistry methods. This technical guide consolidates the available information on this compound, highlighting both what is known and the significant gaps in the scientific record. Further research would be necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

- 1. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. This compound (CAS 15301-54-9) - Research Chemical [benchchem.com]

- 5. This compound | C11H15N | CID 21786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

2-phenylcyclopentylamine synthesis background

An In-depth Technical Guide on the Synthesis of 2-Phenylcyclopentylamine

For researchers, scientists, and drug development professionals, the synthesis of chiral amines is a critical component of modern medicinal chemistry. 2-Phenylcyclopentylamine is a valuable building block, and its efficient synthesis, particularly in enantiomerically pure forms, is of significant interest. This guide provides a detailed overview of the primary synthetic strategies for obtaining 2-phenylcyclopentylamine, focusing on reductive amination and the resolution of racemic mixtures.

The synthesis of 2-phenylcyclopentylamine can be broadly approached via two main routes: the direct formation of the amine from a ketone precursor through reductive amination, and the separation of enantiomers from a racemic mixture.

Route 1: Reductive Amination of 2-Phenylcyclopentanone

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. This process typically involves the reaction of a ketone or aldehyde with ammonia (B1221849) or a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. In the case of 2-phenylcyclopentylamine synthesis, the precursor is 2-phenylcyclopentanone.

The reaction can be performed using various reducing agents and catalysts. Common catalytic systems for reductive amination include noble metals such as palladium, platinum, and ruthenium on a carbon support (e.g., Pd/C, Pt/C), or nickel-based catalysts like Raney nickel. The reaction is typically carried out under a hydrogen atmosphere.

Experimental Protocol: General Procedure for Reductive Amination

While a specific protocol for the reductive amination of 2-phenylcyclopentanone to 2-phenylcyclopentylamine is not detailed in the provided search results, a general procedure can be outlined based on similar transformations.

-

Imine Formation: 2-Phenylcyclopentanone is dissolved in a suitable solvent (e.g., methanol (B129727), ethanol) and treated with an excess of ammonia (often as a solution in methanol or as ammonium (B1175870) acetate). The mixture is stirred to facilitate the formation of the corresponding imine.

-

Reduction: A hydrogenation catalyst (e.g., 5-10% Pd/C or Raney Ni) is added to the reaction mixture.

-

Hydrogenation: The reaction vessel is placed under a hydrogen atmosphere (typically from a balloon or a pressurized reactor) and stirred vigorously. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the catalyst is removed by filtration (e.g., through Celite). The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by an appropriate method, such as distillation or column chromatography, to yield 2-phenylcyclopentylamine.

Caption: Reductive amination of 2-phenylcyclopentanone.

Route 2: Resolution of Racemic 2-Phenylcyclopentylamine

For applications in drug development, obtaining enantiomerically pure compounds is often essential. The resolution of a racemic mixture of 2-phenylcyclopentylamine is a common strategy to isolate the individual enantiomers. Two primary methods for this are classical chiral resolution and enzymatic kinetic resolution.

1. Classical Chiral Resolution using Di-p-toluoyl-tartaric Acid

This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution of rac-cis-2-Phenylcyclopentylamine

-

Salt Formation: A solution of racemic cis-2-phenylcyclopentylamine in a suitable solvent (e.g., methanol or ethanol) is treated with one equivalent of (-)-di-p-toluoyl-D-tartaric acid. The mixture is heated to ensure complete dissolution.

-

Fractional Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.

-

Recrystallization: To achieve high diastereomeric purity, the collected salt is recrystallized from the same solvent until a constant optical rotation is achieved.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with an aqueous base (e.g., 2M NaOH) to deprotonate the amine.

-

Extraction: The free amine is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification:

An In-depth Technical Guide to the Physical and Chemical Properties of Cypenamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypenamine, chemically known as 2-phenylcyclopentan-1-amine, is a psychostimulant compound that has primarily been the subject of scientific research.[1][2] Developed in the 1940s by the William S. Merrell Chemical Company, its investigation has centered on its effects on neurotransmitter systems, specifically as a dopamine (B1211576) and norepinephrine (B1679862) releasing agent.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthesis, and analytical characterization, tailored for a scientific audience.

Core Physical and Chemical Properties

This compound is a chiral compound existing as cis and trans stereoisomers, with the (±)-trans-racemate being the pharmacologically active form.[2][3] The properties of both the free base and its more commonly handled hydrochloride salt are detailed below.

Data Presentation: Quantitative Properties

| Property | This compound (Free Base) | This compound Hydrochloride | Source(s) |

| IUPAC Name | 2-phenylcyclopentan-1-amine | 2-phenylcyclopentan-1-amine hydrochloride | [4][5] |

| Synonyms | 2-Phenylcyclopentylamine, Cipenamina | This compound HCl | [5][6] |

| CAS Number | 15301-54-9 | 5588-23-8 | [3][5] |

| Chemical Formula | C₁₁H₁₅N | C₁₁H₁₆ClN | [3][4] |

| Molecular Weight | 161.25 g/mol | 197.71 g/mol | [3][4] |

| Appearance | - | Crystalline solid | [3][4] |

| Melting Point | Not explicitly reported; requires experimental determination. | Not explicitly reported; requires experimental determination. | [4] |

| Boiling Point | Not explicitly reported; requires experimental determination. | Not applicable | [7] |

| Solubility | Soluble in polar organic solvents. | Soluble in water, DMSO (1 mg/ml), and methanol (B129727). Soluble in PBS (pH 7.2) at 2 mg/ml. | [3][4][5] |

| logP (computed) | 2.281 | - | [7] |

| pKa (predicted) | As a primary amine, it is basic. | - | |

| InChI Key | VNGYTYNUZHDMPP-UHFFFAOYSA-N | FWIIHEJLRNKGDU-UHFFFAOYSA-N | [3][4] |

Experimental Protocols

Synthesis of (±)-trans-2-Phenylcyclopentanamine

A common laboratory-scale synthesis involves the reductive amination of 2-phenylcyclopentanone.[1]

Materials:

-

2-phenylcyclopentanone

-

Methanol

-

Glacial acetic acid

-

Sodium cyanoborohydride (NaBH₃CN)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Imine Formation: Dissolve 2-phenylcyclopentanone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol. Adjust the pH to approximately 4-5 with a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).[1]

-

Reduction: Once significant imine formation is observed, add sodium cyanoborohydride (1.5-2 equivalents) portion-wise to the reaction mixture. Continue stirring at room temperature overnight.[1]

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add diethyl ether to the aqueous residue and basify to a pH of ~9 with a saturated sodium bicarbonate solution.[1]

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer twice more with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[1]

Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization and determination of the purity of this compound isomers.[8]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure and differentiate between cis and trans isomers.

-

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).[9]

-

Data Acquisition and Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts (δ) and proton-proton coupling constants (J) of the methine protons on the cyclopentane (B165970) ring are diagnostic for distinguishing between the cis and trans isomers.[8]

2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the molecular weight and fragmentation pattern, and to assess purity.

-

Instrumentation: A standard GC-MS system.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization with an agent like trifluoroacetic anhydride (B1165640) may be required to improve volatility and chromatographic performance.[10]

-

GC Conditions:

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Analysis: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[8]

-

3. High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine enantiomeric purity and quantify the compound.

-

Instrumentation: An HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: A chiral stationary phase column (e.g., a polysaccharide-based column).[9]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The exact ratio should be optimized for baseline separation of the enantiomers.[9]

-

Flow Rate: Typically 0.5-1.5 mL/min.[9]

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).[9]

-

-

Data Analysis: The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two enantiomers.[11]

Mechanism of Action and Signaling Pathways

This compound is classified as a norepinephrine-dopamine releasing agent (NDRA).[12][13] Its mechanism of action involves the reversal of the normal function of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Buy this compound (EVT-388820) | 6604-06-4 [evitachem.com]

- 5. This compound | C11H15N | CID 21786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound (CAS 5588-23-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]

- 13. Dopamine releasing agent - Wikipedia [en.wikipedia.org]

- 14. Monoamine releasing agent [medbox.iiab.me]

- 15. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Crystalline Solid Form of Cypenamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cypenamine hydrochloride, chemically known as (±)-trans-2-phenylcyclopentan-1-amine hydrochloride, is a psychostimulant compound developed in the 1940s.[1] While it was never commercialized, it remains a subject of scientific interest due to its mechanism of action as a norepinephrine-dopamine reuptake inhibitor and releasing agent. This technical guide provides a comprehensive overview of the available data on the crystalline solid form of this compound hydrochloride, including its physicochemical properties, synthesis, and pharmacological profile, intended for researchers and professionals in drug development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source(s) |

| Chemical Name | (±)-trans-2-phenylcyclopentan-1-amine hydrochloride | [1] |

| Synonyms | 2-Phenylcyclopentylamine HCl, this compound HCl | [1] |

| Appearance | Crystalline solid | [2] |

| Molecular Formula | C₁₁H₁₆ClN | [2] |

| Molecular Weight | 197.71 g/mol | [2] |

| Solubility | Soluble in water and methanol. Soluble in DMSO (1 mg/mL) and PBS pH 7.2 (2 mg/mL). | [2] |

| Melting Point | Data not available in cited literature. For the related compound trans-2-phenylcyclopropylamine hydrochloride, the melting point is reported as 162-169 °C. | [3][4][5] |

| Stereochemistry | Active as the (±)-trans racemate. | [1] |

Synthesis and Stereochemistry

The synthesis of this compound involves the formation of the 2-phenylcyclopentanamine core. The stereochemistry of the final product, specifically the trans configuration of the phenyl and amino groups, is crucial for its biological activity.[1]

Synthesis of (±)-trans-2-Phenylcyclopentanamine

A detailed, step-by-step protocol for the synthesis of the specific (±)-trans isomer is not fully elucidated in the available literature. However, general synthetic strategies for 2-phenylcyclopentanamine often involve the reduction of a 2-phenylcyclopentanone-derived imine or the hydroboration-amination of 1-phenylcyclopentene. A patent for the related compound trans-2-phenylcyclopropylamine describes a method involving the reaction of styrene (B11656) with ethyl diazoacetate, followed by hydrolysis, isomerization to enrich the trans isomer, and subsequent Curtius degradation.[6]

Enzymatic Resolution

For the separation of enantiomers, enzymatic kinetic resolution has been described for 2-phenylcyclopentanamine using Candida antarctica lipase (B570770) B (CALB). This method involves the selective acylation of one enantiomer, allowing for the separation of the two.[1]

Experimental Protocol: General Concept for Enzymatic Resolution

-

Incubation: The racemic (±)-trans-2-phenylcyclopentanamine is incubated with Candida antarctica lipase B in a suitable organic solvent.

-

Acylation: An acyl donor (e.g., an ester) is added to the mixture. The lipase selectively catalyzes the acylation of one enantiomer, forming an amide.

-

Separation: The reaction is stopped at approximately 50% conversion. The unreacted amine (one enantiomer) and the acylated amine (the other enantiomer) can then be separated using standard chromatographic techniques.

-

Hydrolysis: The acylated enantiomer can be hydrolyzed back to the amine if desired.

Pharmacological Profile

This compound is a psychostimulant that primarily acts on the dopaminergic and noradrenergic systems.[7] Its mechanism of action is the inhibition of the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) from the synaptic cleft, leading to increased extracellular concentrations of these neurotransmitters. It is also classified as a dopamine and norepinephrine releasing agent.[7]

Table 2: Pharmacological Activity of this compound

| Target | Action | Source(s) |

| Dopamine Transporter (DAT) | Reuptake Inhibitor / Releasing Agent | [7] |

| Norepinephrine Transporter (NET) | Reuptake Inhibitor / Releasing Agent | [7] |

Note: Specific quantitative data such as Ki or IC50 values for this compound at DAT and NET are not available in the reviewed literature.

Analytical Methods

The characterization and quantification of this compound hydrochloride require various analytical techniques. While specific validated methods for this compound are not extensively published, standard methods for similar amine compounds can be adapted.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the purity assessment and quantification of this compound hydrochloride. A typical setup would involve a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

General Experimental Protocol for HPLC Analysis

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, with the pH adjusted as needed for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group of this compound absorbs (e.g., around 220 nm).

-

Standard Preparation: A standard solution of this compound hydrochloride of known concentration is prepared in the mobile phase.

-

Sample Preparation: The sample containing this compound hydrochloride is dissolved in the mobile phase and filtered before injection.

-

Quantification: The concentration of this compound hydrochloride in the sample is determined by comparing its peak area to that of the standard.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: Can be used for the identification of the compound by comparing its IR spectrum with that of a reference standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of this compound hydrochloride.

-

Mass Spectrometry (MS): Can be used to determine the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural elucidation.[2]

Conclusion

This compound hydrochloride is a psychostimulant with a well-defined mechanism of action on the dopaminergic and noradrenergic systems. While its history dates back to the mid-20th century, a significant amount of specific quantitative data regarding its physicochemical and pharmacological properties remains to be published in publicly accessible literature. This guide consolidates the available information to serve as a foundational resource for researchers. Further studies are warranted to fully characterize the crystalline solid form of this compound hydrochloride, which could aid in the design of novel central nervous system agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. trans-2-Phenylcyclopropylamine hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 5. 反式 -2-苯环丙胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 7. This compound | C11H15N | CID 21786 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Cypenamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cypenamine, a psychostimulant compound also known as 2-phenylcyclopentan-1-amine, has been a subject of scientific interest for its effects on neurotransmitter systems.[1] A critical parameter for its application in research and development is its solubility in various organic solvents, which influences everything from reaction kinetics in synthesis to formulation strategies in drug delivery. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for its determination, and logical workflows to guide solvent selection. While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, this guide equips researchers with the foundational knowledge and methodologies to determine these values empirically.

Physicochemical Properties of this compound

This compound is typically available as a crystalline solid.[2] It is known to be soluble in polar organic solvents, though specific solubility can differ between its free base and hydrochloride salt forms.[2] The molecule has a formula of C₁₁H₁₅N and a molar mass of approximately 161.25 g/mol .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | [1][2][3] |

| Molar Mass | ~161.25 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| General Solubility | Soluble in polar organic solvents | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.281 (Crippen Calculated) | [4] |

| Water Solubility (log10WS in mol/l) | -2.93 (Crippen Calculated) | [4] |

Note: Calculated values are estimations and should be confirmed by experimental data.

Quantitative Solubility Data

Table 2: Illustrative Solubility Data Template for this compound

| Organic Solvent | Chemical Class | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Observations |

| Example: Ethanol | Alcohol | 5.2 | 25 | [To be determined] | Expected to be soluble |

| Example: Acetone | Ketone | 5.1 | 25 | [To be determined] | Expected to be soluble |

| Example: Dichloromethane | Halogenated | 3.1 | 25 | [To be determined] | Solubility may vary |

| Example: Toluene | Aromatic | 2.4 | 25 | [To be determined] | Lower solubility expected |

| Example: Hexane | Alkane | 0.1 | 25 | [To be determined] | Expected to be poorly soluble |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

The shake-flask method is a reliable technique for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus and Reagents:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Incubator shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a volumetric flask. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining.

-

Add a known volume of the desired organic solvent to the flask.

-

Seal the flask and place it in an incubator shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original solubility in mg/mL or other desired units.

This method is suitable for rapid screening of solubility in multiple solvents.

Principle: A concentrated stock solution of the compound in a strong organic solvent (like DMSO) is added to the target organic solvents. The point at which precipitation occurs is determined, providing a measure of kinetic solubility.

Apparatus and Reagents:

-

This compound (solid)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Selected organic solvents

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader capable of detecting light scattering (nephelometry) or UV absorbance

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

In a 96-well plate, add the organic solvents of interest to different wells.

-

Gradually add small, known volumes of the this compound stock solution to the wells containing the organic solvents.

-

After each addition, mix the contents of the wells and measure for precipitation using a plate reader. The onset of precipitation can be detected by an increase in light scattering.

-

The concentration at which precipitation is first observed is recorded as the kinetic solubility.

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate key decision-making and experimental processes.

Caption: Logical workflow for selecting an appropriate organic solvent for this compound.

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Conclusion

Understanding the solubility of this compound in organic solvents is fundamental for its effective use in research and development. While comprehensive quantitative data is currently sparse in the literature, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these values. By following the outlined methodologies and logical workflows, scientists and drug development professionals can make informed decisions regarding solvent selection, leading to more robust and reproducible experimental outcomes.

References

Mechanism of Action of Cypenamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific molecular interactions and quantitative pharmacology of cypenamine is scarce in publicly available scientific literature. This guide provides a detailed overview of its generally accepted mechanism of action based on its classification as a psychostimulant and its structural similarity to other monoamine releasing agents. The quantitative data and experimental protocols presented are representative of the methodologies used to characterize such compounds and should be considered illustrative.

Core Mechanism of Action: A Dual-Action Monoamine Releasing Agent and Reuptake Inhibitor

This compound, chemically known as (±)-trans-2-phenylcyclopentan-1-amine, is a psychostimulant compound developed in the 1940s.[1] Although it was never commercialized, its pharmacological profile places it within the class of monoamine releasing agents and reuptake inhibitors, with primary activity at the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[2][3] This dual action results in a significant increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to its stimulant effects.[4]

The primary mechanism of action for monoamine releasing agents like this compound involves a multi-step process:

-

Transporter Substrate Activity: this compound acts as a substrate for both DAT and NET, allowing it to be transported into the presynaptic neuron.[5]

-

Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Once inside the neuron, this compound is thought to interact with VMAT2, the transporter responsible for loading dopamine and norepinephrine into synaptic vesicles for storage.[5][6] This interaction disrupts the vesicular storage of these neurotransmitters, leading to their accumulation in the neuronal cytoplasm.

-

Transporter Reversal (Egress): The increased cytoplasmic concentration of dopamine and norepinephrine causes the reversal of DAT and NET function.[5] Instead of transporting these neurotransmitters from the synapse into the neuron (reuptake), the transporters move them out of the neuron and into the synaptic cleft.[5]

-

Reuptake Inhibition: In addition to promoting release, this compound also competitively inhibits the reuptake of dopamine and norepinephrine by binding to DAT and NET, further prolonging their presence in the synapse.

Quantitative Pharmacology: Illustrative Data

Due to the limited specific research on this compound, the following tables present hypothetical yet representative quantitative data that would be expected for a compound of this class. These values are based on data for other well-characterized psychostimulants and are intended for illustrative purposes.

Table 1: Illustrative Binding Affinities (Ki, nM) of a this compound-like Compound at Monoamine Transporters

| Target | Illustrative Kᵢ (nM) | Radioligand | Source Tissue/Cell Line |

| Dopamine Transporter (DAT) | 25 | [³H]WIN 35,428 | Rat Striatal Membranes |

| Norepinephrine Transporter (NET) | 50 | [³H]Nisoxetine | Human Embryonic Kidney (HEK) 293 cells expressing hNET |

| Serotonin Transporter (SERT) | >1000 | [³H]Citalopram | HEK293 cells expressing hSERT |

Kᵢ values represent the concentration of the compound required to inhibit 50% of the radioligand binding. Lower values indicate higher affinity.

Table 2: Illustrative Functional Potency (IC₅₀/EC₅₀, nM) of a this compound-like Compound in Neurotransmitter Uptake and Release Assays

| Assay | Illustrative IC₅₀/EC₅₀ (nM) | Cell Line/Tissue Preparation |

| [³H]Dopamine Uptake Inhibition (IC₅₀) | 75 | Rat Striatal Synaptosomes |

| [³H]Norepinephrine Uptake Inhibition (IC₅₀) | 150 | HEK293 cells expressing hNET |

| [³H]Dopamine Release (EC₅₀) | 120 | Pre-loaded Rat Striatal Slices |

| [³H]Norepinephrine Release (EC₅₀) | 200 | Pre-loaded Rat Hippocampal Slices |

IC₅₀ values represent the concentration of the compound that inhibits 50% of neurotransmitter uptake. EC₅₀ values represent the concentration that elicits 50% of the maximal neurotransmitter release.

Signaling Pathways

The increased synaptic concentrations of dopamine and norepinephrine induced by this compound lead to the activation of downstream signaling cascades through their respective G protein-coupled receptors (GPCRs). The primary receptors involved are the D1 and D2 dopamine receptors and the α- and β-adrenergic receptors.[] Activation of these receptors can modulate the activity of several intracellular signaling pathways, including the extracellular signal-regulated kinase (ERK) and the protein kinase B (Akt) pathways, which are known to be involved in the long-term effects of psychostimulants.[2][8]

Caption: Proposed signaling pathway for this compound-induced dopamine release and downstream effects.

Caption: Proposed signaling pathway for this compound-induced norepinephrine release.

Experimental Protocols

The following are detailed, standardized protocols for the in vitro characterization of a compound like this compound.

Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine transporter.

Materials:

-

Rat striatal tissue or cells stably expressing DAT.

-

Homogenization buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Radioligand: [³H]WIN 35,428.

-

Non-specific binding control: GBR 12909 (10 µM).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total binding wells: Membrane preparation, [³H]WIN 35,428 (at a concentration near its Kₔ), and assay buffer.

-

Non-specific binding wells: Membrane preparation, [³H]WIN 35,428, and GBR 12909.

-

Competition wells: Membrane preparation, [³H]WIN 35,428, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

[³H]Dopamine Uptake Assay

Objective: To determine the functional potency (IC₅₀) of this compound to inhibit dopamine uptake.

Materials:

-

Rat striatal synaptosomes or cells stably expressing DAT.

-

Krebs-Ringer buffer.

-

[³H]Dopamine.

-

Dopamine uptake inhibitor for non-specific uptake control (e.g., nomifensine).

-

96-well plates.

-

Scintillation fluid and counter.

Procedure:

-

Synaptosome/Cell Preparation: Prepare synaptosomes from rat striatum or culture DAT-expressing cells to confluency in 96-well plates.

-

Pre-incubation: Pre-incubate the synaptosomes/cells with varying concentrations of this compound or vehicle for 10 minutes at 37°C.

-

Uptake Initiation: Add [³H]Dopamine to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells/synaptosomes with ice-cold buffer.

-

Lysis and Quantification: Lyse the cells/synaptosomes and measure the amount of [³H]dopamine taken up using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by plotting the percent inhibition of [³H]dopamine uptake against the concentration of this compound.

Neurotransmitter Release Assay

Objective: To measure the ability of this compound to evoke the release of pre-loaded [³H]Dopamine.

Materials:

-

Rat striatal slices or synaptosomes.

-

Superfusion apparatus.

-

Krebs-Ringer buffer.

-

[³H]Dopamine.

-

Scintillation fluid and counter.

Procedure:

-

Loading: Incubate striatal slices with [³H]Dopamine for 30 minutes at 37°C to allow for uptake and storage in vesicles.

-

Superfusion: Place the loaded slices in a superfusion chamber and perfuse with buffer at a constant rate to establish a stable baseline of [³H]dopamine release.

-

Stimulation: After establishing a stable baseline, switch to a buffer containing a known concentration of this compound and collect the superfusate in fractions.

-

Quantification: Measure the radioactivity in each collected fraction using a scintillation counter.

-

Data Analysis: Express the release of [³H]dopamine as a percentage of the total radioactivity in the tissue at the beginning of the stimulation period. Determine the EC₅₀ value by testing a range of this compound concentrations.

Experimental and Logical Workflow

The characterization of a novel psychostimulant like this compound follows a logical progression from in vitro binding and functional assays to more complex cellular and in vivo studies.

Caption: A typical experimental workflow for characterizing a novel psychostimulant compound.

References

- 1. Role of the ERK pathway in psychostimulant-induced locomotor sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paradoxical striatal cellular signaling responses to psychostimulants in hyperactive mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Norepinephrine releasing agent - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Monoamine releasing agent [medbox.iiab.me]

- 6. Redirecting [linkinghub.elsevier.com]

- 8. Regulation of Psychostimulant-induced Signaling and Gene Expression in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

Cypenamine's Effects on Dopamine and Norepinephrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cypenamine (2-phenylcyclopentan-1-amine) is a psychostimulant compound identified for its potential interaction with monoamine neurotransmitter systems.[1] This technical guide provides an in-depth analysis of the putative effects of this compound on dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) pathways, drawing upon available information and the pharmacological profiles of structurally related compounds. Due to a lack of specific binding affinity and reuptake inhibition data for this compound in publicly accessible literature, this document utilizes data from its structural analogs, fencamfamine and tranylcypromine (B92988), to infer its likely mechanistic actions. The primary mechanism is hypothesized to be the inhibition of dopamine and norepinephrine transporters (DAT and NET), leading to increased synaptic concentrations of these neurotransmitters.[1] This guide details the standard experimental protocols used to characterize such compounds and presents conceptual signaling pathways and experimental workflows in accordance with the specified visualization requirements.

Core Mechanism of Action

This compound is classified as a psychostimulant, with its primary mechanism of action attributed to the modulation of catecholamine systems.[1] It is proposed to function as both a reuptake inhibitor and a releasing agent for dopamine and norepinephrine.[1] This dual action would lead to a significant increase in the extracellular levels of DA and NE in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission.

The structural similarities between this compound, fencamfamine, and tranylcypromine suggest a comparable pharmacological profile. Fencamfamine acts as an indirect dopamine agonist by inhibiting the dopamine transporter (DAT) and stimulating the release of dopamine and norepinephrine.[2][3] Tranylcypromine is a non-selective monoamine oxidase inhibitor (MAOI) that also exhibits norepinephrine reuptake inhibition at higher therapeutic doses.[4][5]

Quantitative Pharmacological Data (Analog Compounds)

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Analogous & Reference Compounds

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Reference |

|---|---|---|---|---|

| Fencamfamine | Low Affinity (Inhibits uptake) | (Inhibits uptake) | - | [6] |

| (R)-Nisoxetine | 378 nM (rat) | 0.46 nM (rat) | 158 nM (rat) | [7] |

| (R)-Tomoxetine (Atomoxetine) | 1451 nM (human) | 5 nM (human) | 77 nM (human) | [7] |

| Desipramine | >10,000 nM (rat) | 7.36 nM (rat) | 163 nM (human) | [7] |

| Mazindol | 27.6 nM | 3.2 nM | 153 nM | [7] |

| Bupropion | - | - | - |[8] |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Monoamine Reuptake Inhibition (IC50, nM) of Analogous & Reference Compounds

| Compound | Dopamine Uptake Inhibition | Norepinephrine Uptake Inhibition | Reference |

|---|---|---|---|

| Dopexamine (B1196262) Hydrochloride | - | 26 nM | [9] |

| Dopamine | 270 nM | - | [9] |

| Amphetamine | 2.5 µM (vesicular uptake) | - | [10] |

| Ansofaxine hydrochloride | 491 nM | 763 nM |[11] |

Note: Lower IC50 values indicate greater potency in inhibiting neurotransmitter reuptake.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the interaction of compounds like this compound with dopamine and norepinephrine transporters.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound to a specific transporter by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of this compound for DAT and NET.

Materials:

-

HEK 293 cells stably expressing human DAT or NET.[12]

-

Radioligands: [³H]CFT for NET, [³H]WIN 35,428 for DAT.[13]

-

Test compound: this compound hydrochloride.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell Preparation: Culture HEK 293 cells expressing the transporter of interest and prepare cell membranes by homogenization and centrifugation.[14]

-

Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).[14]

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.[12]

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[14]

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[14]

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Synaptosome Uptake Assay

This assay measures the functional ability of a test compound to inhibit the reuptake of neurotransmitters into presynaptic nerve terminals.

Objective: To determine the IC50 of this compound for the inhibition of dopamine and norepinephrine uptake.

Materials:

-

Rat brain tissue (e.g., striatum for DAT, hippocampus or cortex for NET).

-

Radiolabeled neurotransmitters: [³H]dopamine or [³H]norepinephrine.[15]

-

Test compound: this compound hydrochloride.

-

Krebs-Ringer buffer.[16]

-

Scintillation fluid and counter.

Procedure:

-

Synaptosome Preparation: Dissect the brain region of interest and homogenize in ice-cold sucrose (B13894) buffer. Centrifuge the homogenate to obtain a crude synaptosomal pellet (P2 pellet).[16][17]

-

Pre-incubation: Resuspend the synaptosomes in Krebs-Ringer buffer and pre-incubate them with various concentrations of this compound.

-

Uptake Initiation: Add a fixed concentration of the radiolabeled neurotransmitter ([³H]DA or [³H]NE) to initiate the uptake process.[15]

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.[17]

-

Uptake Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Lyse the synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.

-

Data Analysis: Plot the percentage of uptake inhibition against the concentration of this compound to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and the workflows of the key experimental protocols.

Caption: Proposed mechanism of this compound at the dopaminergic synapse.

Caption: Proposed mechanism of this compound at the noradrenergic synapse.

Caption: Workflow for in vitro characterization of this compound.

Conclusion

While direct quantitative data for this compound's interaction with dopamine and norepinephrine transporters remains elusive in the current body of scientific literature, its structural relationship to known psychostimulants provides a strong basis for its proposed mechanism of action. It is likely a potent inhibitor of both DAT and NET, and may also act as a releasing agent for these catecholamines. The experimental protocols detailed herein represent the standard methodologies that would be required to definitively characterize the pharmacological profile of this compound. Further research employing these techniques is necessary to elucidate the precise binding affinities and functional potencies of this compound, which will be critical for understanding its neurochemical effects and potential for therapeutic development.

References

- 1. This compound (CAS 15301-54-9) - Research Chemical [benchchem.com]

- 2. Fencamfamine | C15H21N | CID 14584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fencamfamine [bionity.com]

- 4. Articles [globalrx.com]

- 5. researchgate.net [researchgate.net]

- 6. On the mechanism of central stimulation action of fencamfamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of Uptake1 by dopexamine hydrochloride in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of norepinephrine transport into synaptic vesicles by amphetamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 16. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomers of Cypenamine: A Technical Guide to trans vs. cis Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cypenamine, chemically known as 2-phenylcyclopentan-1-amine, is a psychostimulant compound with a structural framework that gives rise to stereoisomerism. This technical guide provides an in-depth analysis of the differential pharmacological activity between the trans and cis stereoisomers of this compound. The available scientific literature strongly indicates that the biological activity of this compound resides almost exclusively in its trans-isomers. The primary mechanism of action for the active trans-Cypenamine is the inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, leading to increased synaptic concentrations of these neurotransmitters. This guide summarizes the available quantitative data, details relevant experimental protocols for synthesis and pharmacological analysis, and presents signaling pathways and experimental workflows through structured diagrams.

Introduction

This compound is a psychoactive substance that has been noted for its stimulant properties. The molecule possesses two chiral centers, resulting in four possible stereoisomers: (1R,2S)-trans-2-phenylcyclopentan-1-amine, (1S,2R)-trans-2-phenylcyclopentan-1-amine, (1R,2R)-cis-2-phenylcyclopentan-1-amine, and (1S,2S)-cis-2-phenylcyclopentan-1-amine. The spatial arrangement of the phenyl and amine substituents on the cyclopentane (B165970) ring dictates the cis or trans configuration, which in turn profoundly influences the molecule's interaction with biological targets. It has been reported that the racemic (±)-trans-2-phenylcyclopentan-1-amine is the active ingredient of this compound, while the cis isomers have not demonstrated significant pharmacological applications[1][2]. This document aims to provide a comprehensive technical overview of the stereoselectivity of this compound's activity.

Comparative Pharmacological Activity: trans vs. cis Isomers

For instance, a study on substituted 2-phenylcyclobutylamines, which are structural analogs of this compound, demonstrated that the trans isomers were more potent inhibitors of norepinephrine and dopamine uptake in synaptosomal preparations compared to their cis counterparts[3]. The greatest stereoselectivity was observed in compounds where the cis isomer was virtually inactive[3].

In a study focused on N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors, all eight stereoisomers of a lead compound were synthesized and evaluated. The study revealed significant differences in inhibitory potencies based on the stereochemistry of the cycloalkyl ring, further underscoring the importance of spatial arrangement for activity at monoamine transporters[2].

Based on these analogous findings, it is strongly suggested that the trans configuration of this compound allows for an optimal orientation of the phenyl and amine groups within the binding pockets of DAT and NET, leading to effective inhibition of neurotransmitter reuptake. The cis configuration likely results in a conformation that is sterically hindered or otherwise unfavorable for high-affinity binding to these transporters.

Table 1: Postulated Comparative Activity of this compound Stereoisomers at DAT and NET

| Stereoisomer | Target Transporter | Postulated Activity |

| trans-Cypenamine | DAT | High Affinity/Potency |

| trans-Cypenamine | NET | High Affinity/Potency |

| cis-Cypenamine | DAT | Low to Negligible Affinity/Potency |

| cis-Cypenamine | NET | Low to Negligible Affinity/Potency |

Signaling Pathways and Mechanism of Action

The established mechanism of action for trans-Cypenamine is the inhibition of dopamine and norepinephrine reuptake. By blocking DAT and NET, trans-Cypenamine increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft. This leads to enhanced and prolonged stimulation of postsynaptic dopamine and norepinephrine receptors, resulting in the observed psychostimulant effects.

There has been some speculation about potential N-methyl-D-aspartate (NMDA) receptor antagonist activity for compounds structurally similar to this compound. However, there is currently a lack of direct experimental evidence to substantiate this for this compound itself.

Experimental Protocols

Stereoselective Synthesis and Resolution of this compound Isomers

The synthesis of specific stereoisomers of 2-phenylcyclopentan-1-amine can be approached through stereoselective synthesis or by resolution of a racemic mixture.

4.1.1. General Strategy for Diastereoselective Synthesis of trans-2-Phenylcyclopentan-1-amine

A common approach involves the reductive amination of 2-phenylcyclopentanone. The choice of reducing agent can influence the diastereoselectivity of the reaction, often favoring the formation of the more thermodynamically stable trans isomer.

4.1.2. Chiral Resolution of Stereoisomers

Once a mixture of stereoisomers is obtained, chiral resolution techniques can be employed to separate the enantiomers.

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine mixture with a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment with a base liberates the individual enantiomers[4].

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. A stationary phase containing a chiral selector is used to differentially retain the enantiomers, leading to their separation[5][6].

In Vitro Pharmacological Assays

4.2.1. Dopamine and Norepinephrine Transporter Binding Assays

Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of the this compound isomers for DAT and NET.

Protocol Outline:

-

Membrane Preparation: Prepare crude membrane fractions from cells stably expressing human DAT or NET, or from specific brain regions (e.g., striatum for DAT, cortex for NET) of rodents[7][8].

-

Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound (cis- or trans-Cypenamine)[7][8].

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

4.2.2. Dopamine and Norepinephrine Uptake Inhibition Assays

These functional assays measure the ability of the this compound isomers to inhibit the uptake of radiolabeled dopamine or norepinephrine into synaptosomes or cells expressing the respective transporters.

Protocol Outline:

-

Cell/Synaptosome Preparation: Prepare synaptosomes from relevant brain regions or use cell lines stably expressing DAT or NET[9][10].

-

Pre-incubation: Pre-incubate the cells or synaptosomes with varying concentrations of the test compound.

-

Uptake Initiation: Initiate uptake by adding a fixed concentration of radiolabeled substrate ([³H]dopamine or [³H]norepinephrine).

-

Uptake Termination: After a short incubation period, terminate the uptake by rapid washing with ice-cold buffer.

-

Quantification: Lyse the cells/synaptosomes and measure the intracellular radioactivity.

-

Data Analysis: Determine the IC50 value for the inhibition of substrate uptake.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of synaptosomal uptake of norepinephrine and dopamine by conformationally restricted sympathomimetic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Cypenamine's Psychostimulant Effects: A Technical Guide

Introduction

Cypenamine, chemically known as (±)-trans-2-phenylcyclopentan-1-amine, is a psychostimulant compound developed in the 1940s by the William S. Merrell Chemical Company.[1] As a homolog of tranylcypromine, its structural characteristics suggest a mechanism of action involving the modulation of monoamine neurotransmitter systems, which are central to arousal, mood, and motor control.[1] Although this compound was never commercialized, its potential as a psychostimulant warrants a thorough investigation into its pharmacological profile. This technical guide provides a foundational overview of the core methodologies and theoretical frameworks required to elucidate the psychostimulant effects of this compound, targeting researchers, scientists, and drug development professionals. Due to the limited availability of specific quantitative data in the public domain, this document focuses on the proposed mechanisms and the detailed experimental protocols necessary for its comprehensive evaluation.

Proposed Mechanism of Action

Psychostimulants typically exert their effects by increasing the extracellular concentrations of catecholamine neurotransmitters, primarily dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), in key brain regions associated with reward and executive function, such as the nucleus accumbens and prefrontal cortex. The structural similarity of this compound to other phenylalkylamine stimulants suggests that its primary mechanism of action involves the inhibition of dopamine transporters (DAT) and norepinephrine transporters (NET). By blocking these transporters, this compound would reduce the reuptake of DA and NE from the synaptic cleft, thereby prolonging their signaling and leading to enhanced downstream neuronal activity. This proposed mechanism is the basis for its expected psychostimulant properties, including increased locomotor activity, alertness, and potential reinforcing effects.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following tables represent the standard format for presenting data from the foundational studies described in the "Experimental Protocols" section. These tables are essential for the systematic evaluation and comparison of this compound's psychostimulant properties.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Target | Radioligand | Ki (nM) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Data to be determined |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Data to be determined |

| Serotonin (B10506) Transporter (SERT) | [³H]Citalopram | Data to be determined |

| Dopamine D1 Receptor | [³H]SCH 23390 | Data to be determined |

| Dopamine D2 Receptor | [³H]Raclopride | Data to be determined |

| ... (other relevant receptors) | ... | ... |

Table 2: Effect of this compound on Locomotor Activity in Rodents

| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Rearing Frequency | Stereotypy Score |

| Vehicle | - | Data to be determined | Data to be determined | Data to be determined |

| This compound | 1 | Data to be determined | Data to be determined | Data to be determined |

| This compound | 3 | Data to be determined | Data to be determined | Data to be determined |

| This compound | 10 | Data to be determined | Data to be determined | Data to be determined |

| Amphetamine (Positive Control) | 2 | Data to be determined | Data to be determined | Data to be determined |

Table 3: Effect of this compound on Extracellular Dopamine and Norepinephrine Levels in the Nucleus Accumbens (In Vivo Microdialysis)

| Treatment Group | Dose (mg/kg) | Basal DA (% of baseline) | Peak DA (% of baseline) | Basal NE (% of baseline) | Peak NE (% of baseline) |

| Vehicle | - | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| This compound | 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| This compound | 3 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| This compound | 10 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the psychostimulant effects of this compound.

1. Radioligand Binding Assays

This protocol is for determining the binding affinity of this compound to monoamine transporters.

-

Objective: To quantify the binding affinity (Ki) of this compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

-

Materials:

-

Cell membranes prepared from cells expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Unlabeled ligands for non-specific binding determination (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), unlabeled ligand (for non-specific binding), or this compound at various concentrations.

-

Incubate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Locomotor Activity Testing

This protocol is for assessing the stimulant effects of this compound on spontaneous motor activity in rodents.

-